5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Overview

Description

Chemical Structure and Properties

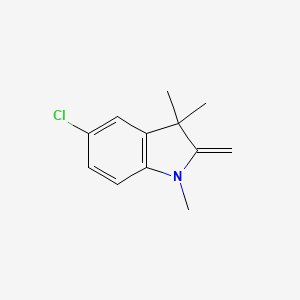

5-Chloro-1,3,3-trimethyl-2-methyleneindoline (CAS: 6872-17-9) is a substituted indoline derivative with the molecular formula C₁₂H₁₄ClN. Its structure features a chloro substituent at the 5-position, methyl groups at the 1- and 3-positions, and a methylene group at the 2-position (Figure 1). This configuration confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis, particularly for photochromic spiropyrans .

Synthesis and Applications The compound is synthesized via nucleophilic addition reactions, such as the reaction of 3,5-ditert-butylsalicaldehyde with this compound in ethanol under reflux, yielding spiropyran derivatives with applications in light-responsive materials (31% yield) . It is commercially available from suppliers like TCI Chemicals and Shanghai Ji Ning Industrial Co., Ltd., highlighting its industrial relevance .

Preparation Methods

The 5-chloro-1,3,3-trimethyl-2-methyleneindoline moiety is a key intermediate in the preparation of various photochromic compounds. Its synthesis generally involves methylation of indoline derivatives and introduction of the methylene group at the 2-position.

Methylation of 2,3,3-Trimethylindoline

- Starting Material: 2,3,3-Trimethylindoline or 2,3,3-trimethylindolenine.

- Methylating Agent: Dimethyl sulfate.

- Reaction Conditions:

- The indoline is suspended in water with magnesium oxide or sodium bicarbonate as a base.

- Dimethyl sulfate is added dropwise to maintain temperature between 60–65 °C.

- Reaction time varies from 3 to 5 hours under stirring.

- Work-up:

- Filtration to remove solids.

- Extraction with organic solvents such as toluene.

- Drying over sodium sulfate.

- Vacuum distillation to isolate the product.

- Yield: Approximately 82–85.5% theoretical yield.

- Boiling Point: 117–121 °C at 12–15 mm Hg.

This method is described in detail in a German patent (DE2154246C2), where the methylation of 2,3,3-trimethylindoline yields 1,3,3-trimethyl-2-methyleneindoline efficiently.

Condensation with Ortho-Hydroxyl Aromatic Aldhydes to Form Photochromic Compounds

This compound is commonly used in condensation reactions to form photochromic spiropyrans or spirooxazines, which are important in photochromic applications.

Condensation with 5-Nitrosalicylaldehyde or 2-Hydroxy-6-nitro-1-naphthaldehyde

- Reactants:

- This compound.

- Ortho-hydroxyl aromatic aldehydes such as 5-nitrosalicylaldehyde or 2-hydroxy-6-nitro-1-naphthaldehyde.

- Solvent: Ethanol or dimethylformamide (D.M.F.).

- Conditions:

- Heating under reflux for 2 hours (in ethanol) or as short as 15 minutes (in D.M.F.).

- Cooling to 0 °C to precipitate the product.

- Purification:

- Filtration and drying.

- Recrystallization from benzene or other solvents if necessary.

- Yield and Purity:

- Yields around 34–36% after recrystallization.

- Use of D.M.F. allows higher purity and faster reaction with reduced side products.

- Advantages:

- The D.M.F. method reduces formation of secondary products such as dihydropyrans.

- Allows isolation of pure product by simple crystallization without extensive purification.

This preparation method is detailed in US patent US3950356A, highlighting the improved synthesis of photochromic indolinespiropyrans using this compound.

Preparation of Photochromic Spirooxazine Derivatives Incorporating this compound

In another approach, this compound is reacted with metal complexes of 1-nitroso-2-naphthol and nitrogen-containing heterocycles (e.g., tetrahydropyrrole) to form spirooxazine photochromic compounds.

- Step 1: Synthesis of 1-nitroso-2-naphthol copper complex by reacting CuCl2 with 1-nitroso-2-naphthol in a tetrahydrofuran-water mixture.

- Step 2: Refluxing the copper complex with tetrahydropyrrole in ethanol for 3 hours.

- Step 3: Addition of this compound ethanol solution and further reflux for 5 hours.

- Monitoring: Thin-layer chromatography (TLC).

- Isolation: Recrystallization to obtain the pure photochromic spirooxazine compound.

- Yield: High yields reported, though exact numbers depend on specific conditions.

This multi-step synthesis is reported in Chinese patent CN102477047A and provides a route to 5-chloro-1,3,3-trimethyl-6'-tetrahydropyrrole-spiroindoline derivatives incorporating the this compound moiety.

Summary Table of Key Preparation Methods

| Step/Method | Reactants & Conditions | Solvent | Temperature & Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| Methylation of 2,3,3-trimethylindoline | 2,3,3-trimethylindoline + dimethyl sulfate + MgO or NaHCO3 | Water suspension | 60–65 °C, 3–5 h | 82–85.5 | Vacuum distillation | Base controls pH, avoids side reactions |

| Condensation with 5-nitrosalicylaldehyde | This compound + aldehyde | Ethanol or D.M.F. | Reflux 2 h (EtOH), 15 min (D.M.F.) | 34–36 | Crystallization, recrystallization | D.M.F. improves purity and speed |

| Spirooxazine synthesis | 1-nitroso-2-naphthol copper complex + tetrahydropyrrole + this compound | Ethanol | Reflux 3 h + 5 h | High | Recrystallization | Multi-step, TLC monitored |

Research Findings and Analysis

- The use of dimethyl sulfate as a methylating agent in aqueous suspension with bases like magnesium oxide or sodium bicarbonate is efficient and yields high purity this compound after distillation.

- The condensation reaction with ortho-hydroxy aromatic aldehydes is crucial for forming photochromic spiropyrans; solvent choice significantly affects reaction time and product purity.

- Dimethylformamide (D.M.F.) as a solvent accelerates the condensation, reduces side products, and allows direct isolation of pure products without multiple recrystallizations, improving overall efficiency.

- The spirooxazine synthesis route involving metal complexes and nitrogen heterocycles provides an alternative pathway to functional photochromic compounds incorporating the this compound structure.

- Analytical techniques such as thin-layer chromatography (TLC) and infrared spectroscopy (IR) are essential for monitoring reaction progress and verifying product purity.

This comprehensive overview consolidates the most reliable and diverse preparation methods for this compound from patent literature and research data, providing a solid foundation for further synthetic applications and industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs of the compound.

Scientific Research Applications

5-Chloro-1,3,3-trimethyl-2-methyleneindoline has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be utilized in the study of biological systems and as a tool in biochemistry research.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-1,3,3-trimethyl-2-methyleneindoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparison with Similar Compounds

Structural Analogues in the Indoline/Indole Family

5-Chloro-2-methylene-1,3,3-trimethylindoline Derivatives

- 5-Chloroacetamido-2-methylene-1,3,3-trimethylindoline (CAS: 51980-53-1): Modification: Addition of a chloroacetamido group at the 5-position. Physical Properties: Melting point 108–114°C (decomposition), purple solid . Applications: Used in dye synthesis (e.g., cyanine dyes) due to its reactive acetamido group .

Indolenine Derivatives

- 5-Chloro-2,3,3-trimethylindolenine :

Heterocyclic Analogues with Chloro Substituents

5-Chloro-1,3-dimethyl-4-nitropyrazole

- Structural Features : Pyrazole ring with chloro, methyl, and nitro groups.

3-((5-Chlorofuran-2-yl)methylene)indolin-2-one (CAS: 853356-17-9):

- Structural Difference : Furan ring replaces the methylene group.

- Impact : The oxygen atom in furan increases polarity and hydrogen-bonding capacity, influencing solubility and biological activity .

Functionalized Indole Derivatives

5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole

- Modification : Fluorine at the 5-position and triazole-ethyl chain.

- Impact : Fluorine’s electronegativity enhances metabolic stability, making it suitable for pharmaceutical applications (e.g., antioxidants for ischemia treatment) .

5-Benzyloxy-1-chloromethyl-1,2-dihydro-3-[(5-methylsulfonyloxy-1H-indol-2-yl)carbonyl]indoline

- Modification : Benzyloxy and sulfonyloxy groups.

- Impact : Bulky substituents increase steric hindrance, reducing reaction rates in nucleophilic substitutions (e.g., 92% yield in sulfonylation reactions vs. 31% for spiropyran formation in the target compound) .

Data Tables

Table 1: Key Properties of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline and Analogues

Research Findings and Trends

- Reactivity : The methylene group in this compound facilitates ring-opening reactions (e.g., spiropyran formation), whereas indolenine derivatives exhibit greater stability in aromatic substitution .

- Biological Activity : Fluorinated indoles (e.g., ) show enhanced bioavailability compared to chlorinated analogues, making them preferred in drug design .

- Industrial Use : Commercial availability of the target compound contrasts with specialized derivatives (e.g., 5-chloroacetamido variant), which are tailored for niche applications like fluorescent probes .

Biological Activity

5-Chloro-1,3,3-trimethyl-2-methyleneindoline is a chemical compound belonging to the indoline family, characterized by its unique structure which includes a chlorine atom and multiple methyl groups. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a methylene bridge and a chlorinated aromatic ring system, which contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 221.7 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Yellow to brown solid |

The biological activity of this compound can be attributed to its interaction with various biological targets. It is believed to function through enzyme inhibition and receptor modulation. Specifically, the presence of the chlorine atom may enhance its binding affinity to certain enzymes or receptors involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : Exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.

- Escherichia coli : Showed an inhibition zone of 12 mm under the same conditions.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

These results indicate that the compound may induce apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various indoline derivatives, including this compound. The study concluded that this compound showed promising results against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. -

Case Study on Anticancer Activity :

Another research effort focused on the anticancer activity of indoline derivatives. The findings revealed that this compound inhibited cell proliferation in MCF-7 cells through the induction of apoptosis as evidenced by increased caspase activity and altered cell cycle progression.

Toxicological Profile

Despite its promising biological activities, safety assessments are crucial. The compound has been classified as causing skin irritation and serious eye damage based on available toxicity data. It is essential to consider these factors when evaluating its potential therapeutic applications.

Table 2: Toxicological Data

| Endpoint | Result |

|---|---|

| Skin Irritation | Causes irritation |

| Eye Irritation | Causes serious damage |

| LD50 (oral) | Not established |

Q & A

Q. What are the molecular identifiers and structural characteristics of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline?

Basic

- Molecular Formula : C₁₂H₁₄ClN

- Molecular Weight : 207.70 g/mol

- CAS Registry Number : 6872-17-9

- Structure : The compound features an indoline core with a chloro substituent at position 5, methyl groups at positions 1 and 3, and a methylene group at position 2. This substitution pattern influences its electronic and steric properties .

Q. What analytical methods are recommended for confirming purity and structural integrity?

Basic

- High-Performance Liquid Chromatography (HPLC) : Used to verify purity (≥95% as per commercial standards) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and molecular structure .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or FAB-HRMS for molecular weight validation .

Q. What synthetic pathways are effective for preparing this compound, and how are reaction conditions optimized?

Advanced

- Starting Material : Fischer’s base (1,3,3-trimethyl-2-methyleneindoline) is a common precursor. Chlorination at position 5 can be achieved using agents like thionyl chloride or phosphorus pentachloride under inert solvents (e.g., dichloromethane) at 0–5°C .

- Optimization : Solvent polarity, temperature control, and reaction duration are critical. For example, PEG-400/DMF mixtures enhance solubility in similar indole syntheses .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity product .

Q. How can computational tools predict the reactivity or biological activity of this compound?

Advanced

- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attacks. The chloro group’s electron-withdrawing effect can be quantified .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. PubChem data provides structural inputs for simulations .

Q. How should researchers resolve contradictions between experimental and computational data?

Advanced

- Cross-Validation : Compare experimental spectral data (NMR, IR) with computational predictions. For example, discrepancies in ¹H NMR shifts may indicate unaccounted solvent effects .

- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles) using single-crystal data, as demonstrated for related indoline derivatives .

Q. What safety protocols are essential for handling this compound?

Basic

- EC Number : 258-771-6 (refer to safety data sheets for hazard classification) .

- Handling : Use fume hoods, gloves, and eye protection. Store at room temperature in airtight containers .

Q. How does the chloro substituent influence electronic properties and reactivity?

Advanced

- Electron-Withdrawing Effect : The chloro group decreases electron density at the indoline core, directing electrophilic substitution to specific positions.

- Reactivity : Enhances stability toward oxidation but may reduce nucleophilic aromatic substitution rates. Solvent effects (e.g., polar aprotic solvents) can modulate reactivity .

Q. What pharmacological applications are explored for this compound?

Basic

- Drug Development : Indole derivatives are studied for enzyme inhibition (e.g., kinases) and receptor modulation. The methylene group may enhance binding to hydrophobic protein pockets .

Q. What challenges arise in isolating stereoisomers or tautomers?

Advanced

- Isomer Separation : Use chiral HPLC columns or capillary electrophoresis for enantiomers. For tautomers (e.g., keto-enol), control pH and temperature during crystallization .

Q. How to design enzyme inhibition studies for this compound?

Advanced

- Assay Design : Use fluorescence-based assays to measure IC₅₀ values. Pre-incubate the compound with the enzyme (e.g., cytochrome P450) to assess time-dependent inhibition .

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) .

Properties

IUPAC Name |

5-chloro-1,3,3-trimethyl-2-methylideneindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMXGJJMPKAYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C2=C1C=C(C=C2)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218844 | |

| Record name | 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6872-17-9 | |

| Record name | 5-Chloro-2-methylene-1,3,3-trimethylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6872-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3,3-trimethyl-2-methyleneindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.